molecular formula C5H4BrNO2 B11789690 1-(2-Bromooxazol-4-yl)ethanone

1-(2-Bromooxazol-4-yl)ethanone

Cat. No.: B11789690
M. Wt: 189.99 g/mol
InChI Key: WINLUQSMFPNTCK-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-4-yl)ethanone (CAS 1510062-36-8) is a high-purity brominated oxazole derivative offered for research and development purposes. This compound features a molecular formula of C5H4BrNO2 and a molecular weight of 190 . Oxazoles are heterocyclic aromatic compounds containing one oxygen atom and one nitrogen atom, which are valuable scaffolds in medicinal chemistry . The presence of these two heteroatoms enables a range of potential interactions, such as hydrogen bonding and dipole-dipole bonds, with various biological receptors and enzymes . As a result, oxazole rings are key structural components in the design of novel compounds with a wide spectrum of potential biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties . The reactive bromine and ketone functional groups on this molecule make it a versatile and crucial synthetic intermediate, or building block, for constructing more complex, bioactive molecules in drug discovery and organic synthesis. Researchers can utilize this compound to develop new therapeutic agents. The product must be stored in an inert atmosphere at -20°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3

InChI Key

WINLUQSMFPNTCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)Br

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromooxazol 4 Yl Ethanone

Directed Metalation Strategies for 2-Bromooxazole (B165757) Formation

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org In the context of oxazoles, the nitrogen atom can act as a directing group, although the C-2 proton is the most acidic and prone to lithiation even without a strong directing group. sci-hub.seresearchgate.net

The direct lithiation of an oxazole (B20620) at the C-2 position, followed by quenching with an electrophilic bromine source, is a common and effective method for synthesizing 2-bromooxazoles. sci-hub.seresearchgate.net This approach offers high regioselectivity. sci-hub.seresearchgate.net The lithiation is typically carried out using a strong base like n-butyllithium (n-BuLi) at low temperatures, and the subsequent reaction with a bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) or bromine (Br₂) yields the 2-bromooxazole. sci-hub.se

Metalation Strategy Reagents Position of Bromination Reference
Direct LithiationOxazole, n-BuLi, Electrophilic Bromine Source (e.g., DBTFE)C-2 sci-hub.seresearchgate.netresearchgate.net

Electrophilic Bromination of Oxazole Nuclei

While direct electrophilic bromination of unsubstituted oxazole typically occurs at the C-5 position, the presence of substituents on the ring can alter the regioselectivity. clockss.org The electronic nature of the substituent at C-4 (in this case, the electron-withdrawing acetyl group) can influence the electron density distribution within the oxazole ring. However, overcoming the inherent reactivity of the C-5 position for electrophilic attack often requires specific conditions or activating groups. mdpi.commdpi.com

Theoretical analyses and experimental results have shown that the regioselectivity of electrophilic aromatic bromination is highly dependent on the electronic properties of the substituents present on the aromatic ring. mdpi.comnih.gov For oxazoles, electrophilic bromination with agents like N-bromosuccinimide (NBS) or bromine often requires careful control of reaction conditions to achieve the desired regioselectivity. mdpi.com

Silver-Mediated Synthetic Routes to Bromooxazoles

Silver salts can mediate various transformations in organic synthesis, including the synthesis of heterocyclic compounds. ijpsonline.comresearchgate.net In the context of oxazole synthesis, silver-catalyzed methods have been developed for the formation of the oxazole ring itself. ijpsonline.comresearchgate.net For instance, a silver-mediated one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been reported. researchgate.net

While not a direct method for bromination, silver-mediated reactions can be employed to construct the oxazole ring with the necessary precursors for subsequent bromination. For example, silver(I)-mediated intramolecular oxidative C-H amination has been used for the synthesis of 1H-indazoles, showcasing the utility of silver in facilitating C-N bond formation. nih.gov In some cases, silver additives have been used in conjunction with other catalysts, such as copper, to facilitate C-N coupling reactions involving iodo-oxazoles, which are precursors to other functionalized oxazoles. researchgate.net

Multi-step Synthetic Sequences Leading to 1-(2-Bromooxazol-4-yl)ethanone

The synthesis of this compound is not typically a single-step process but rather involves a sequence of reactions to construct the functionalized oxazole core. A common strategy involves the initial formation of a substituted oxazole, followed by the introduction of the bromo and acetyl functionalities at the appropriate positions.

One plausible synthetic pathway commences with the formation of an oxazole-4-carboxylic acid derivative, which can then be converted to the target ketone. A key intermediate in this sequence is 2-Bromooxazole-4-carboxylic acid . The synthesis of this intermediate can be achieved through the hydrolysis of its corresponding ester, Ethyl 2-bromooxazole-4-carboxylate . For instance, the hydrolysis of Ethyl 2-bromooxazole-4-carboxylate (54) using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water affords 2-Bromooxazole-4-carboxylic acid (21). sci-hub.se

With 2-Bromooxazole-4-carboxylic acid in hand, the introduction of the acetyl group can be accomplished through the formation of a Weinreb amide , a well-established method for the synthesis of ketones. acs.orgwikipedia.org This involves converting the carboxylic acid into the corresponding N-methoxy-N-methylamide, followed by reaction with a methyl Grignard reagent, such as methylmagnesium bromide. This two-step process is generally high-yielding and avoids the over-addition that can occur with other organometallic reactions on more reactive carboxylic acid derivatives. wikipedia.orgmasterorganicchemistry.com

The synthesis of the Weinreb amide from the carboxylic acid can be achieved using various coupling reagents. acs.org A common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which then reacts with N,O-dimethylhydroxylamine hydrochloride. chemspider.com

An alternative approach to the acetyl group involves the conversion of the carboxylic acid to a nitrile, 2-Bromooxazole-4-carbonitrile . The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine, is a classic method for ketone synthesis. masterorganicchemistry.com This would involve reacting 2-Bromooxazole-4-carbonitrile with methylmagnesium bromide.

The initial formation of the substituted oxazole ring itself can be accomplished through various established methods, often starting from more readily available precursors. For example, 4-substituted-2-bromooxazoles can be prepared via regiocontrolled lithiation of a 4-substituted oxazole followed by bromination. sci-hub.se

A summary of a potential multi-step synthetic sequence is presented below:

StepReactionReactantsReagentsProduct
1EsterificationOxazole-4-carboxylic acidEthanol, Acid catalystEthyl oxazole-4-carboxylate
2BrominationEthyl oxazole-4-carboxylateBrominating agent (e.g., NBS)Ethyl 2-bromooxazole-4-carboxylate
3HydrolysisEthyl 2-bromooxazole-4-carboxylateNaOH, H₂O/THF2-Bromooxazole-4-carboxylic acid
4aWeinreb Amide Formation2-Bromooxazole-4-carboxylic acidCDI, N,O-dimethylhydroxylamine HClN-methoxy-N-methyl-2-bromooxazole-4-carboxamide
4bKetone FormationN-methoxy-N-methyl-2-bromooxazole-4-carboxamideCH₃MgBr, then H₃O⁺ workupThis compound
5aNitrile Formation2-Bromooxazole-4-carboxylic acidDehydrating agent/Ammonia source2-Bromooxazole-4-carbonitrile
5bKetone Formation2-Bromooxazole-4-carbonitrileCH₃MgBr, then H₃O⁺ workupThis compound

Optimization and Scalability Considerations in the Synthesis of this compound

The successful laboratory synthesis of a compound is the first step; however, for practical applications, the process must be optimized for efficiency, cost-effectiveness, and scalability. Several factors in the synthesis of this compound can be targeted for improvement.

Reaction Conditions: For each step in the multi-step synthesis, optimization of reaction parameters is crucial. This includes temperature, reaction time, solvent, and stoichiometry of reagents. For instance, in the bromination step, controlling the temperature and the amount of brominating agent is critical to avoid over-bromination or side reactions. Similarly, in the Grignard reaction for ketone formation, careful control of temperature and the rate of addition of the Grignard reagent is necessary to maximize yield and minimize the formation of byproducts.

Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and consistency. The synthesis of functionalized oxazoles has been successfully implemented in microreactor systems, which allow for precise control over reaction parameters and can handle highly reactive intermediates safely. alfa-chemistry.compurdue.edu This approach could be particularly beneficial for potentially exothermic steps like bromination or Grignard reactions.

Purification Methods: The purification of intermediates and the final product is a critical aspect of scalability. Recrystallization is often a preferred method for large-scale purification due to its cost-effectiveness compared to chromatography. Developing a robust crystallization procedure for this compound and its key intermediates would be a significant step towards a scalable process.

An overview of optimization considerations for a key transformation is provided in the table below:

TransformationParameter to OptimizePotential Improvement
Weinreb Amide Formation Coupling ReagentUse of polymer-supported reagents for easier purification.
SolventSelection of a solvent that facilitates both reaction and product isolation.
TemperatureLowering temperature to minimize side reactions.
Grignard Reaction Grignard Reagent AdditionSlow, controlled addition to manage exothermicity.
SolventAnhydrous conditions are critical for success.
WorkupCareful quenching to ensure complete conversion of the intermediate to the ketone.
Overall Process Process TypeTransition from batch to continuous flow for improved safety and scalability.
PurificationDevelopment of crystallization methods over chromatographic purification.

By systematically addressing these factors, the synthesis of this compound can be transformed from a laboratory-scale procedure to a robust and scalable manufacturing process.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromooxazol 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For a comprehensive structural assignment, both ¹H and ¹³C NMR spectroscopy would be essential.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two key signals corresponding to the protons in the molecule. The methyl protons (-CH₃) of the ethanone (B97240) group would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The single proton on the oxazole (B20620) ring (H-5) would resonate as a singlet in the downfield aromatic region, likely between 7.5 and 8.5 ppm, due to the deshielding effects of the heterocyclic ring and the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would be expected to display five distinct signals, one for each unique carbon atom in the structure. oregonstate.edunih.gov The methyl carbon (-CH₃) would be found at the most upfield position. The two quaternary carbons of the oxazole ring (C-2 and C-4) and the carbonyl carbon (-C=O) would appear in the downfield region. The carbon bearing the bromine atom (C-2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. oregonstate.edu The carbonyl carbon would exhibit the most downfield shift, typically in the range of 190-200 ppm. oregonstate.edu The remaining carbon of the oxazole ring (C-5) would also be in the aromatic region.

A hypothetical data table for the predicted NMR shifts is presented below.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-CH₃~2.3~25
C-5~8.0~130
C-4-~150
C-2-~145
C=O-~195

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

While specific experimental high-resolution mass spectrometry (HRMS) data for 1-(2-Bromooxazol-4-yl)ethanone is not available in the public domain, the expected results can be inferred. HRMS would be crucial for confirming the molecular formula, C₅H₄BrNO₂, by providing a highly accurate mass measurement of the molecular ion.

The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infosigmaaldrich.com

Expected Fragmentation Pattern: Electron ionization mass spectrometry would likely induce specific fragmentation pathways. A common fragmentation would be the alpha-cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43. Another significant fragmentation could involve the loss of the bromine atom, resulting in a [M-Br]⁺ fragment. Further fragmentation of the oxazole ring could also be anticipated.

A table summarizing the expected major fragments is provided below.

m/z Proposed Fragment Ion Significance
205/207[C₅H₄⁷⁹/⁸¹BrNO₂]⁺Molecular Ion Peak ([M]⁺/[M+2]⁺)
162/164[C₄H₂⁷⁹/⁸¹BrNO]⁺Loss of acetyl group
126[C₅H₄NO₂]⁺Loss of Bromine atom
43[CH₃CO]⁺Acylium ion (Base Peak)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not documented in available literature. However, the expected vibrational modes can be predicted based on the functional groups present in the molecule. vscht.czhoriba.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1680-1700 cm⁻¹. vscht.cz The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹. The C-N and C-O stretching vibrations of the oxazole ring would also contribute to the fingerprint region, generally between 1000 and 1300 cm⁻¹. Aromatic C-H stretching of the oxazole proton would be observed around 3100-3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for identifying functional groups. horiba.comnasa.gov The symmetric vibrations and bonds involving non-polar character, such as the C-C and C=C bonds within the oxazole ring, would likely produce strong signals in the Raman spectrum. The C=O stretch would also be Raman active.

A table of predicted key vibrational frequencies is shown below.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Vibrational Mode
C-H (oxazole)~3100-3050~3100-3050Stretching
C-H (methyl)~2950-2850~2950-2850Stretching
C=O (ketone)~1700-1680 (strong)~1700-1680 (moderate)Stretching
C=N (oxazole)~1650-1550~1650-1550Stretching
C-O-C (oxazole)~1250-1050~1250-1050Asymmetric/Symmetric Stretching
C-Br< 700< 700Stretching

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

A search of publicly available crystallographic databases reveals no published X-ray crystal structure for this compound. If a suitable single crystal of the compound could be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. sapub.org This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. Such data would be invaluable for understanding the molecule's conformation and supramolecular chemistry.

Chemical Reactivity and Transformation Pathways of 1 2 Bromooxazol 4 Yl Ethanone

Reactivity of the Bromo-Substituent at C-2 of the Oxazole (B20620) Ring

The carbon-bromine bond at the C-2 position of the oxazole ring is a key site for functionalization. This position is susceptible to a variety of reactions, including powerful palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are among the most potent tools for forming carbon-carbon bonds, and the bromo-substituent at C-2 of the oxazole serves as an excellent handle for such transformations. researchgate.net These reactions typically involve an oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 2-bromooxazole (B165757) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov Research has demonstrated the utility of 2-bromooxazoles as versatile building blocks in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions, allowing for the rapid generation of diverse compound libraries. sci-hub.seresearchgate.net The choice of palladium source, ligands, and base is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This coupling reaction involves the reaction of the 2-bromooxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgscielo.org.za This method is highly efficient for the synthesis of 2-alkynyl-substituted oxazoles. The reaction proceeds through a catalytic cycle involving both palladium and copper. scielo.org.za The choice of base is critical to neutralize the hydrogen halide formed as a byproduct and to facilitate the deprotonation of the terminal alkyne. scielo.org.za

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the 2-bromooxazole in the presence of a nickel or palladium catalyst. organic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and reactivity. uh.edu The organozinc reagents are typically prepared in situ or from pre-formed organolithium or Grignard reagents followed by transmetalation with a zinc salt. numberanalytics.comuh.edu

Coupling Reaction Coupling Partner Catalyst System Typical Conditions Product Type Reference(s)
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(PPh₃)₄, SPhos, XPhosBase (e.g., K₃PO₄, Na₂CO₃), Solvent (e.g., Toluene, Dioxane/H₂O), Heat2-Aryl/heteroaryl oxazole wikipedia.orgnih.govsci-hub.se
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIBase (e.g., Et₃N), Solvent (e.g., Toluene, THF), r.t. to Heat2-Alkynyl oxazole organic-chemistry.orgscielo.org.zaresearchgate.net
NegishiOrganozinc reagent (R-ZnX)Pd(0) or Ni(0) complexSolvent (e.g., THF, Et₂O)2-Alkyl/aryl oxazole organic-chemistry.orgnumberanalytics.comresearchgate.net

While aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr), the reaction can proceed if the aromatic ring is sufficiently electron-deficient. libretexts.orglibretexts.org The SNAr mechanism typically involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgtotal-synthesis.com For 1-(2-bromooxazol-4-yl)ethanone, the presence of the electron-withdrawing acetyl group at the C-4 position and the inherent electron-deficient nature of the oxazole ring can facilitate nucleophilic attack at the C-2 position. The reaction is further enhanced with strong nucleophiles under forcing conditions. ncrdsip.com The rate-determining step is usually the initial attack by the nucleophile to form the stabilized carbanion, as this step disrupts the aromaticity of the ring. total-synthesis.com

The C-Br bond can be converted into a C-metal bond, transforming the electrophilic C-2 carbon into a potent nucleophile.

Organolithium Reagents: 2-Lithiooxazoles can be prepared from 2-bromooxazoles via a halogen-lithium exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperatures. researchgate.net An alternative and direct method is the deprotonation (lithiation) of the parent oxazole at the C-2 position, which is the most acidic site on the ring. sci-hub.sefishersci.it These organolithium compounds are highly reactive nucleophiles used in a wide array of synthetic transformations. pageplace.de

Grignard Reagents: The corresponding Grignard reagent, 2-(magnesiobromo)oxazole, can be formed by reacting the 2-bromooxazole with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggeeksforgeeks.org The formation process involves the insertion of magnesium into the carbon-bromine bond. leah4sci.com It is crucial to maintain anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents like water. chemguide.co.uklibretexts.org These reagents are less basic and reactive than their organolithium counterparts but are still powerful nucleophiles. uh.edu

The C-Br bond in 2-bromooxazoles can also undergo homolytic cleavage to generate a C-2 oxazolyl radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. youtube.com Once formed, this radical can participate in various radical reactions, such as addition to alkenes or alkynes, or coupling with other radical species. libretexts.org While less common than the ionic pathways, radical transformations offer an alternative route for functionalization.

Reactivity of the Ethanone (B97240) Moiety at C-4

The ethanone (acetyl) group at the C-4 position features an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. wikipedia.org

Nucleophilic addition to the carbonyl group is a fundamental reaction that converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the resulting alkoxide intermediate. masterorganicchemistry.com Subsequent protonation yields an alcohol.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the ketone functionality of this compound results in the formation of a tertiary alcohol after acidic workup. organic-chemistry.orglibretexts.org In this reaction, the nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. leah4sci.com

Hydride Reductions: The ketone can be reduced to a secondary alcohol using complex metal hydrides. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while the more reactive lithium aluminum hydride is used in ether solvents and requires a subsequent aqueous workup. The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon.

Reaction Type Reagent Intermediate Final Product Reference(s)
Grignard AdditionR-MgX (e.g., CH₃MgBr)Magnesium alkoxideTertiary Alcohol (1-(2-Bromooxazol-4-yl)-1-R-ethanol) organic-chemistry.orglibretexts.org
Hydride ReductionNaBH₄ or LiAlH₄Metal alkoxideSecondary Alcohol (1-(2-Bromooxazol-4-yl)ethanol) youtube.com

Synthetic Utility and Applications of 1 2 Bromooxazol 4 Yl Ethanone As a Versatile Building Block

Construction of Complex Oxazole (B20620) Derivatives and Analogs

The strategic placement of the bromo and acetyl functional groups on the oxazole core enables the synthesis of a multitude of more complex derivatives through sequential or orthogonal chemical transformations.

The bromine atom at the C-2 position is a key handle for elaboration via metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-oxazole with various organoboronic acids or esters in the presence of a palladium catalyst. nrochemistry.comharvard.edu This reaction allows for the introduction of diverse aryl, heteroaryl, or vinyl groups at the C-2 position, providing a straightforward route to 2,4-disubstituted oxazoles. sci-hub.sebeilstein-journals.org The utility of bromooxazoles as multipurpose building blocks for these reactions has been demonstrated, highlighting their potential for creating diverse molecular libraries on a multigram scale. sci-hub.se

The general conditions for a Suzuki-Miyaura coupling reaction are presented below:

Component Example Reagent/Condition Purpose
Bromo-oxazole1-(2-Bromooxazol-4-yl)ethanoneElectrophilic coupling partner
Organoboron ReagentArylboronic acid (e.g., Phenylboronic acid)Nucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation
BaseNa₂CO₃, K₃PO₄Activates the organoboron reagent
SolventToluene, Dioxane, WaterReaction medium

This table provides a generalized example of Suzuki-Miyaura reaction components.

In addition to cross-coupling, the acetyl group offers a secondary site for functionalization. Standard ketone chemistry can be employed to transform this group, expanding the structural diversity of the resulting polysubstituted oxazoles. elsevier.comscribd.com For example, reduction of the ketone using a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(2-bromooxazol-4-yl)ethanol. This alcohol can then be used in further reactions, such as esterification or etherification. Alternatively, the methyl group of the acetyl moiety can be functionalized through enolate chemistry to introduce other substituents at the alpha-position.

The dual functionality of this compound can be leveraged to construct more complex ring systems, such as fused and spirocyclic scaffolds. Although direct examples starting from this specific compound are not prevalent, established synthetic routes for similar structures illustrate the potential pathways. rsc.org

One potential strategy for forming a fused system involves a two-step sequence. First, a Suzuki-Miyaura coupling could be used to introduce a substituent at the C-2 position that contains a nucleophilic group. For instance, coupling with o-aminophenylboronic acid would place an aniline (B41778) moiety adjacent to the acetyl group. Subsequent intramolecular condensation between the amine and the ketone could then lead to the formation of a new six-membered ring fused to the oxazole, creating an oxazolo[2,3-c]quinoxaline-like core.

The synthesis of spirocyclic systems often involves an intramolecular cyclization where the oxazole is one of the rings forming the spiro center. beilstein-journals.org A plausible route could involve the elaboration of the acetyl group into a longer chain containing a nucleophile. For example, a Wittig reaction could extend the carbon chain, and subsequent functional group manipulations could introduce a terminal hydroxyl or amine group. This group could then potentially displace the bromine atom at C-2 in an intramolecular nucleophilic substitution, forming a spirocyclic ether or amine, respectively. Hypervalent iodine reagents have also been successfully employed in the synthesis of spirocyclic oxazolines from phenolic substrates. beilstein-journals.org

Role in the Preparation of Advanced Organic Intermediates for Diverse Chemical Research

The versatility of this compound makes it a valuable precursor for a range of advanced intermediates used in medicinal chemistry and materials science.

The reactive handles on this compound allow for its conversion into other nitrogen-containing heterocycles and various amine derivatives. The acetyl group can be readily converted into a hydrazone by reacting it with hydrazine (B178648) hydrate. rasayanjournal.co.in This hydrazone intermediate can then undergo cyclization with different reagents to form pyrazole (B372694) rings, effectively transforming the oxazole scaffold into an oxazolyl-pyrazole system.

Furthermore, the bromine atom at the C-2 position can be displaced by nitrogen nucleophiles. For example, a Buchwald-Hartwig amination could be employed to couple the bromo-oxazole with a variety of primary or secondary amines, yielding 2-aminooxazole derivatives. mdpi.com This reaction is a powerful tool for creating C-N bonds and is widely used in the synthesis of complex amines. mdpi.com

Alternatively, the ketone can be transformed to furnish amine derivatives. One route involves converting the ketone to an oxime with hydroxylamine, followed by reduction to yield a primary amine. This creates 1-(2-bromooxazol-4-yl)ethanamine, an intermediate that can be further functionalized at the newly introduced amino group. rsc.org Such amine derivatives are important building blocks in medicinal chemistry. bohrium.comijrpc.com

Transformation Reagents Intermediate/Product Type
Hydrazone FormationHydrazine HydrateHydrazone
Pyrazole SynthesisHydrazone + 1,3-DicarbonylOxazolyl-pyrazole
Buchwald-Hartwig AminationAmine, Palladium Catalyst, Ligand, Base2-Aminooxazole derivative
Oxime FormationHydroxylamineOxime
Amine SynthesisReduction of OximePrimary amine derivative

This table summarizes key transformations for synthesizing nitrogen-containing derivatives.

The acetyl group is a versatile functional handle for creating a variety of novel carbonyl derivatives and more elaborate molecular scaffolds. nih.gov For instance, the acetyl group can undergo a haloform reaction (e.g., using bromine in sodium hydroxide (B78521) solution) to be converted into a carboxylic acid, yielding 2-bromooxazole-4-carboxylic acid. This carboxylic acid is a highly useful intermediate that can be converted into esters, amides, or acid chlorides for further coupling reactions.

The α-carbon of the acetyl group can also be a site for C-C bond formation through enolate chemistry. For example, an aldol (B89426) condensation with an aldehyde would extend the carbon chain and introduce a β-hydroxy ketone functionality. These reactions significantly increase the molecular complexity and provide access to a wide range of functionalized scaffolds. rsc.org The ability to build out from this position allows for the synthesis of complex side chains attached to the stable oxazole core.

Utilization in Parallel Synthesis and Combinatorial Chemistry Methodologies

The bifunctional nature of this compound makes it an excellent scaffold for parallel synthesis and combinatorial chemistry, techniques used to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. uomustansiriyah.edu.iqfortunepublish.com The presence of two distinct and orthogonally reactive sites—the C-2 bromine and the C-4 acetyl group—allows for a two-dimensional diversification strategy. sci-hub.se

In a typical library synthesis, a large set of diverse building blocks can be introduced at one position, followed by the introduction of another set of building blocks at the second position. mdpi.com For example, a library could be generated by first performing Suzuki-Miyaura cross-coupling reactions on this compound with a hundred different boronic acids. sci-hub.senih.gov This would create a hundred unique 2-aryl/vinyl-4-acetyloxazoles. Each of these products could then be subjected to a set of, for example, ten different reactions at the acetyl position (e.g., reduction, reductive amination with various amines, Wittig reactions). This two-step process would result in a library of 1000 (100 x 10) distinct compounds, all sharing the central oxazole core but differing in the substituents at the C-2 and C-4 positions. The utility of bromooxazoles in parallel synthesis has been specifically demonstrated for Suzuki-Miyaura reactions, underscoring their value in this field. sci-hub.se

This approach allows for the systematic exploration of the chemical space around the oxazole scaffold, which is a common motif in many biologically active molecules and natural products. mdpi.com

Mechanistic Investigations and Computational Studies Pertaining to 1 2 Bromooxazol 4 Yl Ethanone Chemistry

Elucidation of Reaction Mechanisms for Key Transformations Involving 1-(2-Bromooxazol-4-yl)ethanone

While specific, in-depth mechanistic studies exclusively for this compound are not extensively documented in dedicated publications, its primary transformations, such as palladium-catalyzed cross-coupling reactions, follow well-established mechanisms. The presence of a bromine atom at the C2-position and an acetyl group at the C4-position dictates its reactivity in key synthetic transformations.

One of the most significant reactions for this compound is the Suzuki-Miyaura cross-coupling . This reaction is a powerful method for forming carbon-carbon bonds. For this compound, the reaction would typically involve the coupling of the bromooxazole with a boronic acid in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for such a transformation is applicable here and consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the oxazole (B20620) ring. This is often the rate-determining step of the cycle. libretexts.org This forms a Pd(II) intermediate. For bromooxazoles, this step is facilitated by the electron-deficient nature of the oxazole ring. sci-hub.se

Transmetalation : The organoborane (from the boronic acid and base) transfers its organic group to the palladium center, displacing the halide. This step involves a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit palladium-catalyzed reactions through the formation of off-cycle N-azolyl palladium complexes. nih.gov However, the oxazole nitrogen is generally a poor ligand for palladium, especially compared to more basic heterocycles like pyrazoles or imidazoles, allowing for efficient coupling. nih.gov

Another key transformation is the reaction at the acetyl group, such as ketone reduction . The reduction of the ethanone (B97240) moiety to a secondary alcohol can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The mechanism is a straightforward two-step process: first, the nucleophilic attack of the hydride, followed by protonation of the resulting alkoxide intermediate by a protic solvent or during workup.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Aromaticity of the Oxazole System

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like this compound. irjweb.comsoci.orgresearchgate.net These studies provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its reactivity. scispace.comresearchgate.net

The oxazole ring is an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms withdraw electron density from the carbon atoms of the ring. DFT calculations on substituted oxazoles show that the positions of substituents significantly influence the electronic structure. scispace.comresearchgate.net For this compound, the bromine atom at C2 and the acetyl group at C4 are both electron-withdrawing groups, which further decreases the electron density of the oxazole ring.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com DFT studies on various oxazole derivatives have shown that substituents can tune this energy gap. rsc.orgacs.org For instance, in related benzobisoxazoles, the introduction of different aryl substituents can alter the HOMO and LUMO levels, thereby tuning the electronic properties. acs.orgacs.org

The table below, based on generalized findings for substituted oxazoles, illustrates how different substituents can affect the frontier orbital energies.

Substituent Type Effect on HOMO Energy Effect on LUMO Energy Effect on HOMO-LUMO Gap (ΔE) Predicted Reactivity
Electron-DonatingIncreases (less stable)Minor ChangeDecreasesMore Reactive
Electron-WithdrawingDecreases (more stable)Decreases (more stable)Minor to Moderate ChangeGenerally Less Reactive toward Electrophiles

This table represents general trends observed in computational studies of substituted heterocyclic systems. scispace.comacs.org

The aromaticity of the oxazole ring is modest compared to benzene, making it more susceptible to certain types of reactions, including cycloadditions where it can act as a diene. rsc.org The substituents on this compound would influence this reactivity.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. nyu.edu For reactions involving this compound, computational models can be used to calculate activation energies and visualize the geometry of transition states. rsc.orgrsc.org

For the Suzuki-Miyaura coupling , DFT calculations can model the energies of the intermediates and transition states in the catalytic cycle. Such studies on related heteroaryl halides have helped to rationalize the observed reactivity and regioselectivity. acs.org The calculations would likely confirm that the oxidative addition of Pd(0) to the C2-Br bond is the step with the highest energy barrier.

In the case of ketone reduction , computational models of the transition state for the hydride attack on the carbonyl group can explain stereochemical outcomes. For Corey-Bakshi-Shibata (CBS) reductions, which use oxazaborolidine catalysts, the transition state is a highly organized, six-membered ring-like structure that dictates the facial selectivity of the hydride delivery. mdpi.com

Theoretical studies on the ring-opening reactions of other substituted oxazoles have identified pseudopericyclic transition states. oup.com These studies reveal how electronic effects from substituents, such as amino and alkoxy groups, can cumulatively lower the reaction barrier by interacting with orthogonal π-systems in the transition state. oup.com While this compound does not have these specific donor groups, this highlights the power of computational modeling to reveal subtle electronic interactions that govern reactivity.

Prediction of Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference of a reaction to occur at one position over another. For this compound, the primary question of regioselectivity arises in reactions that could potentially occur at different sites on the oxazole ring. However, given the substitution pattern, the most common regioselective reaction is the selective functionalization of the C-Br bond.

In palladium-catalyzed cross-coupling reactions, the C2 position, bearing the bromine atom, is the reactive site. Studies on the synthesis and coupling of various bromooxazoles have shown that regiocontrolled lithiation followed by bromination can produce 2-, 4-, or 5-bromooxazoles. sci-hub.seresearchgate.net When these are used in Suzuki couplings, the reaction occurs selectively at the carbon-halogen bond. sci-hub.seresearchgate.net In dihalo-substituted oxazoles, such as 2,4-dihalooxazoles, palladium-catalyzed couplings like the Suzuki-Miyaura reaction have been shown to occur with high regioselectivity at the C4 position over the C2 position. acs.org This is attributed to the different electronic environments and steric hindrances of the two positions. Since this compound has only one halogen, reactions like Suzuki coupling will selectively occur at the C2 position.

Stereoselectivity becomes relevant in reactions that create a new chiral center. The most obvious case for this compound is the reduction of the ketone group to form a chiral secondary alcohol, 1-(2-bromooxazol-4-yl)ethanol.

The stereochemical outcome of this reduction can be predicted and controlled.

Uncatalyzed Reduction : Using a simple hydride source like NaBH₄ on the prochiral ketone will typically result in a racemic mixture of the (R) and (S) enantiomers, as the hydride can attack either face of the planar carbonyl group with nearly equal probability.

Catalytic Asymmetric Reduction : High stereoselectivity can be achieved using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. mdpi.com The stereochemical outcome is predictable based on the catalyst's chirality and a well-defined transition state model where the ketone coordinates to the boron atom in a sterically favored orientation. mdpi.comacs.org

The predicted major enantiomer from a CBS reduction is shown in the table below.

Ketone Substrate CBS Catalyst Chirality Predicted Product Configuration
This compound(S)-CBS Catalyst(R)-1-(2-Bromooxazol-4-yl)ethanol
This compound(R)-CBS Catalyst(S)-1-(2-Bromooxazol-4-yl)ethanol

This prediction is based on the established models for CBS reduction of aryl methyl ketones. mdpi.com

Future Directions and Emerging Research Perspectives for 1 2 Bromooxazol 4 Yl Ethanone Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 1-(2-bromooxazol-4-yl)ethanone and related oxazoles is increasingly focused on green chemistry principles to minimize environmental impact. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Emerging research, therefore, prioritizes the use of safer solvents, alternative energy sources, and reusable catalysts.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid heating, significantly reducing reaction times and often improving product yields compared to conventional heating methods. nih.govacs.org The use of isopropanol (B130326) as a solvent in microwave-assisted synthesis further enhances the environmental friendliness of the process. nih.govacs.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to initiate and accelerate reactions. Ultrasound-assisted methods for oxazole (B20620) synthesis are noted for their short reaction times, high yields, and mild reaction conditions, making them an attractive green alternative. ijpsonline.comresearchgate.net

Use of Greener Solvents: Research is moving away from volatile organic compounds towards more sustainable options. Ionic liquids are being explored as reusable solvents for oxazole synthesis, with some showing the ability to be recycled up to six times without a significant loss in product yield. ijpsonline.comnih.gov Water, the most environmentally benign solvent, is also being utilized in catalytic systems for oxazole synthesis, representing a significant step forward in sustainable chemistry. nih.gov

Catalyst-Free and Solvent-Free Approaches: The ultimate goal for green synthesis is to eliminate the need for catalysts and solvents altogether. While still an emerging area, research into solid-state reactions or reactions under solvent-free conditions is a promising avenue for the synthesis of oxazole derivatives.

Table 1: Comparison of Green Synthesis Methods for Oxazole Derivatives
MethodKey AdvantagesTypical SolventsEnergy SourceReferences
Microwave-AssistedRapid reaction times, high yields, increased efficiencyIsopropanol (IPA), Dimethylformamide (DMF)Microwave Irradiation nih.govacs.org
Ultrasound-AssistedShort reaction times, high yields, mild conditionsEthanol, Deep Eutectic Solvents (DES)Ultrasonic Waves ijpsonline.comresearchgate.net
Ionic LiquidsReusable solvent, high yields, broad substrate scope[bmim]BrConventional Heating ijpsonline.comnih.gov
Aqueous SynthesisEnvironmentally benign, use of catalytic base amountsWater (with β-cyclodextrin)Conventional Heating nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromo and acetyl functional groups on the this compound ring are prime targets for catalytic modification, enabling the synthesis of a vast array of complex molecules. Future research will focus on discovering and optimizing catalytic systems that offer superior control over reactivity and selectivity, particularly in cross-coupling reactions.

Advanced Palladium and Nickel Catalysis: Palladium catalysts are well-established for direct arylation of oxazoles. beilstein-journals.orgnih.gov Future work will likely involve developing catalysts that are more active, stable, and capable of functioning at lower catalyst loadings and milder conditions. Nickel catalysis is emerging as a more economical alternative for similar transformations. ijpsonline.comtandfonline.com

Copper-Catalyzed Reactions: Copper-based catalysts are a cost-effective and less toxic alternative to palladium for C-H activation and arylation of oxazoles with aryl halides. ijpsonline.comnih.gov Research is focused on developing more efficient copper catalyst systems, potentially using novel ligands to improve reaction scope and yields. ijpsonline.comnih.gov

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful method for forming C-C and C-N bonds under exceptionally mild conditions. Applying this technology to functionalize the oxazole core could provide access to novel derivatives that are difficult to synthesize using traditional thermal methods.

Metal-Organic Frameworks (MOFs) as Catalysts: MOFs are highly porous materials with well-defined active sites. Their tunable structure makes them promising candidates for heterogeneous catalysts in oxazole synthesis, offering high efficiency and ease of separation and reuse. researchgate.net

Table 2: Emerging Catalytic Systems for Oxazole Functionalization
Catalyst TypeMetal CenterKey ApplicationAdvantagesReferences
Cross-Coupling CatalystsPalladium (Pd), Nickel (Ni)Direct C-H ArylationHigh efficiency, well-established beilstein-journals.orgnih.govtandfonline.com
Cross-Coupling CatalystsCopper (Cu)Direct C-H ArylationCost-effective, low toxicity ijpsonline.comnih.gov
Photoredox CatalystsIridium (Ir), Ruthenium (Ru)Radical-mediated transformationsMild reaction conditions, novel reactivity nih.gov
Heterogeneous CatalystsSilver (Ag), Copper (Cu)Cycloaddition and cyclization reactionsReusable, easy to separate from product researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery of new derivatives and their applications, the synthesis of this compound and its subsequent modifications are being adapted for high-throughput technologies.

Automated Synthesis: Robotic systems can perform multi-step syntheses, enabling the rapid creation of large libraries of oxazole derivatives for screening in drug discovery or materials science. researchgate.netresearchgate.net This automation reduces manual labor and improves reproducibility. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.orgresearchgate.net The synthesis of oxazoles has been successfully demonstrated in flow, allowing for the safe handling of potentially hazardous intermediates and reagents. acs.orgbeilstein-journals.org Integrating purification steps, such as in-line extraction and chromatography, can create a fully automated "synthesis-to-pure-product" platform. nih.gov This approach is particularly valuable for scaling up the production of promising compounds. nih.gov

The combination of these technologies will allow researchers to explore the chemical space around the this compound scaffold more efficiently, accelerating the pace of innovation.

Expansion of Synthetic Applications in Advanced Materials Science and Catalyst Design

Beyond its role as a synthetic intermediate, the oxazole core itself possesses properties that make it a valuable component in functional materials and catalyst design. The bromine atom in this compound serves as a convenient handle for incorporating the oxazole unit into larger, more complex systems.

Organic Electronics: Oxazole-containing compounds, particularly those with extended π-conjugated systems, are being investigated for their fluorescent properties. beilstein-journals.orgnih.gov This makes them candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors. Future research will involve synthesizing novel poly- and oligo-oxazoles to tune their photophysical properties for specific applications.

Ligand Design for Catalysis: The nitrogen atom of the oxazole ring can coordinate with metal centers, making oxazole-containing molecules attractive as ligands in transition metal catalysis. The development of chiral oxazole ligands is of particular interest for asymmetric catalysis. Recent studies have shown that oxazole-oxazoline ligands can be used to create vanadium catalysts for olefin polymerization, demonstrating the potential of this structural motif in catalyst design. mdpi.com

The ability to functionalize this compound through its bromo and acetyl groups provides a clear pathway to systematically modify the electronic and steric properties of these materials and ligands, allowing for the rational design of next-generation technologies.

Q & A

Q. Basic

  • NMR : 1H^1\text{H} NMR shows distinct peaks for oxazole protons (δ 7.8–8.2 ppm) and acetyl groups (δ 2.5 ppm) .
  • MS : ESI-MS typically displays [M+H]⁺ at m/z 202.06 (calc. 202.05) .
  • X-ray crystallography : Monoclinic crystals (space group P21/nP2_1/n) reveal bond angles and Br positioning .

Q. Advanced

  • Protecting groups : Temporarily block reactive sites (e.g., acetyl) with TMSCl .
  • Low-temperature kinetics : Slow addition of Br2\text{Br}_2 at -20°C reduces di-brominated byproducts.
  • Catalyst screening : Cu(I)\text{Cu(I)} catalysts enhance regioselectivity in heterocyclic bromination .

Q. Advanced

  • Steric hindrance : Bulky substituents at the 4-position reduce nucleophilic substitution rates (e.g., krelk_{\text{rel}} drops 10-fold with -NO₂ vs. -H) .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) activate the bromine for SNAr reactions, as shown in Hammett studies (ρ = +2.3) .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic

  • Storage : Under argon at -20°C in amber vials to avoid light-induced decomposition.
  • Handling : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) to prevent hydrolysis of the acetyl group .

How can researchers validate the purity of synthesized batches for pharmacological studies?

Q. Advanced

  • HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; purity >98% required for in vivo work .
  • Elemental analysis : Match calculated vs. observed C/H/N/Br ratios (e.g., C₅H₄BrNO₂: C 34.97%, H 2.34%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.